

# The Discovery and History of Human PHM-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that was discovered in the process of characterizing the human gene for Vasoactive Intestinal Peptide (VIP). Initially identified as a co-encoded peptide with VIP, subsequent research has revealed its own distinct biological activities, most notably its potent interaction with the human calcitonin receptor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to human PHM-27, with a focus on the methodologies and quantitative data relevant to researchers in the field.

### **Discovery and Initial Characterization**

The discovery of human PHM-27 was a direct result of molecular cloning techniques aimed at elucidating the precursor for VIP. In 1983, Itoh and colleagues successfully cloned the cDNA for the human prepro-VIP from a neuroblastoma cell line.[1] Analysis of the nucleotide sequence revealed that, in addition to VIP, the precursor protein contained a novel 27-amino acid peptide. This peptide was named PHM-27 due to its N-terminal histidine and C-terminal methionine residues.[1]

Structurally, PHM-27 shows significant homology to the porcine peptide PHI-27 (Peptide Histidine Isoleucine), differing by only two amino acids, and also shares a close resemblance to VIP, placing it within the secretin/glucagon superfamily of peptides.[1][2][3] Further genomic



studies by Bodner and colleagues in 1985 confirmed that the coding sequences for PHM-27 and VIP are located on two adjacent exons within the same gene on chromosome 6.[4][5]

#### **Experimental Protocols: Gene Cloning and Sequencing**

The initial cloning of the prepro-VIP gene, leading to the discovery of PHM-27, involved the following key steps as described by Itoh et al. (1983) and Bodner et al. (1985):

- 1. RNA Extraction and cDNA Library Construction:
- Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.
- Poly(A)+ mRNA was isolated using oligo(dT)-cellulose chromatography.
- Double-stranded cDNA was synthesized from the enriched mRNA using reverse transcriptase and DNA polymerase I.
- The cDNA was then inserted into a plasmid vector (e.g., pBR322) to construct a cDNA library.
- 2. Library Screening:
- The cDNA library was screened using synthetic oligodeoxynucleotide probes. These probes were designed based on the known amino acid sequence of porcine VIP.
- The probes were radiolabeled (e.g., with <sup>32</sup>P) to allow for detection of complementary cDNA clones through hybridization.
- 3. Nucleotide Sequencing:
- Positive clones were isolated, and the nucleotide sequence of the inserted cDNA was determined using the Maxam-Gilbert or Sanger sequencing method.
- The full amino acid sequence of the prepro-VIP protein, including the previously unknown PHM-27 sequence, was deduced from the nucleotide sequence.



# **Key Biological Activity: Agonism at the Calcitonin Receptor**

A pivotal moment in PHM-27 research occurred in 2004 when Ma and colleagues identified it as a potent agonist of the human calcitonin receptor (hCTR).[6] This discovery was made through a functional assay screening a library of nearly 200 peptides against several G-protein coupled receptors (GPCRs). PHM-27 was found to selectively activate the hCTR with a potency similar to that of human calcitonin.[6]

**Ouantitative Data: Receptor Activation** 

| Ligand              | Receptor                               | -<br>Assay Type            | Potency<br>(EC50/Ki)  | Reference |
|---------------------|----------------------------------------|----------------------------|-----------------------|-----------|
| PHM-27              | Human<br>Calcitonin<br>Receptor (hCTR) | Functional Assay<br>(cAMP) | 11 nM                 | [6]       |
| Human<br>Calcitonin | Human<br>Calcitonin<br>Receptor (hCTR) | Functional Assay<br>(cAMP) | Similar to PHM-<br>27 | [6]       |

#### **Experimental Protocols: Receptor Activity Assays**

- Receptor Selection and Amplification Technology (R-SAT):
- This cell-based functional assay was utilized for the initial high-throughput screening.
- The principle of R-SAT involves the transient transfection of cells with a library of GPCRs.
  Agonist activation of a specific receptor leads to a signaling cascade that results in a
  measurable cellular response, such as cell proliferation. This allows for the identification of
  receptor-ligand pairings.
- 2. Cyclic AMP (cAMP) Assays:
- To confirm the findings from the R-SAT screen, cAMP assays were performed.



- Cells stably or transiently expressing the hCTR were incubated with varying concentrations of PHM-27.
- The intracellular accumulation of cAMP, a second messenger produced upon activation of Gs-coupled receptors like the hCTR, was measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- 3. Competition Binding Assays:
- To determine if PHM-27 binds to the same site as calcitonin, competition binding studies were conducted.
- Membranes from cells expressing the hCTR were incubated with a radiolabeled calcitonin analog (e.g., <sup>125</sup>I-salmon calcitonin).
- Increasing concentrations of unlabeled PHM-27, human calcitonin, or a known antagonist were added to compete for binding with the radiolabeled ligand.
- The displacement of the radiolabeled ligand was measured to determine the binding affinity of PHM-27.

## **Signaling Pathways**

The primary signaling pathway activated by PHM-27, through its interaction with the calcitonin receptor, is the adenylyl cyclase pathway. The calcitonin receptor is a classic Gs-coupled GPCR.[7]

Workflow for PHM-27 Induced Signaling at the Calcitonin Receptor:



Click to download full resolution via product page



PHM-27 activates the hCTR, leading to cAMP production.

### **Historical Perspective and Future Directions**

The research on PHM-27 has progressed from its initial discovery as a co-encoded peptide with VIP to its characterization as a potent agonist at the calcitonin receptor. While the initial focus of the VIP/PHM-27 precursor was on the actions of VIP, the distinct pharmacology of PHM-27 suggests it may have its own physiological roles.

Logical Relationship of PHM-27 Discovery and Characterization:





Click to download full resolution via product page

Progression of PHM-27 research from discovery to future outlook.



Future research is needed to fully understand the physiological significance of PHM-27. Given its potent activity at the calcitonin receptor, it may play a role in calcium homeostasis, bone metabolism, and other functions regulated by calcitonin. Its relationship with VIP and potential interactions with other receptors also warrant further investigation. The unique pharmacological profile of PHM-27 makes it a valuable tool for studying the calcitonin receptor and a potential candidate for the development of novel therapeutics targeting this system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Wikipedia [en.wikipedia.org]
- 4. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Human PHM-27: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619957#phm-27-human-discovery-and-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com